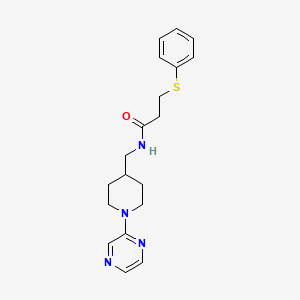

3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide

Description

3-(Phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide is a propanamide derivative featuring a piperidine core substituted with a pyrazin-2-yl group at the 1-position and a phenylthio moiety at the propanamide side chain. This compound’s structural uniqueness positions it as a candidate for exploring interactions with central nervous system (CNS) targets, though specific pharmacological data remain uncharacterized in the provided evidence .

Properties

IUPAC Name |

3-phenylsulfanyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c24-19(8-13-25-17-4-2-1-3-5-17)22-14-16-6-11-23(12-7-16)18-15-20-9-10-21-18/h1-5,9-10,15-16H,6-8,11-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFGHPEXHDKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Phenylthio Group : Contributes to the compound's lipophilicity and potential for cellular membrane penetration.

- Pyrazinyl-Piperidinyl Moiety : Implicated in receptor interactions and biological activity.

- Propanamide Linkage : May influence the compound's stability and reactivity.

Molecular Formula

The molecular formula of the compound is with a molecular weight of approximately 306.44 g/mol.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to 3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide exhibit significant antimicrobial properties. For instance, derivatives containing similar thioether functionalities demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli | Reference |

|---|---|---|---|

| Compound A | Comparable to ampicillin | 50% of ampicillin activity | |

| Compound B | Moderate activity | No significant effect |

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study assessed the cytotoxicity against MCF-7 breast cancer cells using the MTT assay, revealing that derivatives of this compound exhibited high cytotoxicity with minimal toxicity to normal cells.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide | 15 | MCF-7 | |

| Tamoxifen | 20 | MCF-7 |

Anti-inflammatory Activity

Compounds with similar structures have also been investigated for their anti-inflammatory properties. For example, studies indicated that certain thioether derivatives could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a comparative study, several thioether compounds were synthesized and screened for antimicrobial activity. The results indicated that compounds with a phenylthio group showed enhanced antibacterial properties compared to their non-thioether counterparts. The study concluded that the presence of the phenylthio moiety is crucial for antimicrobial efficacy.

Study 2: Cytotoxicity Assessment

A detailed investigation into the cytotoxic effects of various derivatives on MCF-7 cells revealed that modifications to the piperidine ring significantly influenced cytotoxic activity. The introduction of a dimethylamino group was found to enhance potency, indicating a structure-activity relationship that could guide future drug design.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many phenylthio derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects on breast cancer cells while exhibiting low toxicity to normal cells .

- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive properties. Compounds containing piperidine have been studied for their potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .

Therapeutic Applications

Given its structural characteristics and biological activities, this compound could be explored for several therapeutic applications:

- Cancer Treatment : With its demonstrated cytotoxicity against cancer cells, it could be further developed as a chemotherapeutic agent targeting specific types of tumors.

- Neurological Disorders : Its potential neuropharmacological effects suggest applications in treating conditions such as schizophrenia or depression, where modulation of neurotransmitter systems is critical.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperidine and Propanamide Derivatives

N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide ():

- N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF, ): A fentanyl analog with a fluorophenyl group and isobutyramide chain.

Heterocyclic Modifications

- 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (, ID 9): Replaces pyrazine with indole and thiazole moieties. Indole’s aromaticity and hydrogen-bonding NH group may target serotonin receptors, whereas pyrazine could favor adenosine or histamine pathways .

- N-(4-Carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (): Pyrazine ring fused with a thiophene group. Thiophene’s electron-rich nature contrasts with the phenylthio group’s moderate lipophilicity .

Functional Group Impact

Phenylthio vs. Halogenated Substituents

- The phenylthio group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to fluorinated analogs like 4F-iBF (logP ~2.8). However, sulfur’s susceptibility to oxidation may lead to sulfoxide/sulfone metabolites, altering activity .

Pyrazine vs. Other Heterocycles

- Pyrazine (two nitrogen atoms in a six-membered ring) offers hydrogen-bonding sites absent in thiazole () or thiophene () derivatives. This may improve binding to polar enzymatic pockets .

- Thiazole () and imidazole (, ID 11) rings provide aromatic stabilization but lack pyrazine’s dual nitrogen configuration .

Physicochemical and Pharmacokinetic Properties

Therapeutic and Toxicological Implications

- Fentanyl Analogs (): High μ-opioid receptor affinity due to phenethyl-piperidine scaffolds.

- Thiazole/Indole Derivatives (): May target ion channels or GPCRs (e.g., 5-HT receptors). The target compound’s pyrazine could shift selectivity toward adenosine A2A or histamine H3 receptors .

- Metabolic Stability : The phenylthio group’s oxidation may produce inactive metabolites, whereas fluorinated analogs (e.g., 4F-iBF) exhibit prolonged half-lives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(phenylthio)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)propanamide?

- Methodological Answer : The synthesis of pyrazine-piperidine derivatives typically involves multi-step reactions. For example, coupling a pyrazin-2-yl group to a piperidine scaffold can be achieved via nucleophilic substitution or reductive amination. Evidence from analogous compounds suggests using HONH₂·HCl and triethylamine in ethanol under reflux to form intermediates (e.g., oxadiazole rings from cyano precursors) . Subsequent steps may involve thioether formation via alkylation of a phenylthiol group. Purification via silica gel chromatography (e.g., 25% EtOAc in petroleum ether) is critical for isolating the target compound .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are essential. For example, ¹H-NMR (400 MHz, DMSO-d₆) can confirm the presence of pyrazine protons (δ = 8.64–8.87 ppm) and piperidine methylene groups (δ = 3.19–3.42 ppm) . Mass spectrometry (GC/MS or LCMS) validates molecular weight, while HPLC with NH₄HCO₃/MeCN-H₂O gradients ensures purity (>95%) .

Advanced Research Questions

Q. How can conflicting spectral data be resolved during characterization?

- Methodological Answer : Discrepancies in NMR or MS data may arise from stereoisomerism or residual solvents. For instance, in a related piperidinylpropanamide synthesis, baseline splitting in ¹H-NMR was resolved by repeating the analysis in deuterated DMSO and comparing with computed spectra . Confirming reaction completion via TLC (e.g., PE:EtOAc = 1:1, Rf = 0.6) before purification minimizes impurities . Advanced techniques like 2D-COSY or HSQC NMR may clarify ambiguous proton assignments .

Q. What strategies optimize the yield of the target compound in multi-step syntheses?

- Methodological Answer : Yield optimization requires careful control of reaction conditions. For example, in pyrazine intermediate synthesis, maintaining anhydrous conditions and inert atmospheres (argon) prevents side reactions . Using excess HONH₂·HCl (1.2 eq) and triethylamine (2 eq) improves conversion rates in oxadiazole formation . Post-reaction workup (e.g., extraction with EtOAc, drying over Na₂SO₄) and preparative HPLC further enhance purity and yield .

Q. How to design structure-activity relationship (SAR) studies for this compound’s pharmacological activity?

- Methodological Answer : SAR studies should focus on modifying the phenylthio, pyrazine, and piperidine moieties. For example, replacing the phenylthio group with alkylthio chains (as in fentanyl analogs) could alter receptor binding kinetics . Computational docking using receptors like μ-opioid (based on fentanyl’s target) helps predict interactions . In vitro assays (e.g., cAMP inhibition in CHO cells) validate activity, while pharmacokinetic studies in rodent models assess bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.